6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a scaffold recognized for its versatility in medicinal chemistry. The [1,2,4]triazolo[1,5-a]pyrimidine core acts as a pharmacophore with demonstrated anticancer activity by targeting proteins such as tubulin, BRD4, LSD1, and carbonic anhydrase isoforms (hCA IX/XII) . Key substitutions at the 6- and 7-positions of this scaffold modulate selectivity and potency. In this compound:
- 7-position: A methyl group, enhancing hydrophobic interactions and metabolic stability.
Properties
IUPAC Name |
6-[2-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8/c1-16-18(13-23-20-24-15-25-29(16)20)19-7-8-22-21(26-19)28-11-9-27(10-12-28)14-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAIAGCSZUOVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC=NN12)C3=NC(=NC=C3)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from commercially available precursors. The synthetic strategy often includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting appropriate diamines with benzyl halides under basic conditions.
Construction of the Pyrimidine Ring: The pyrimidine ring is formed through cyclization reactions involving suitable precursors such as amidines or guanidines.
Assembly of the Triazolopyrimidine Ring: The triazolopyrimidine ring is constructed by reacting triazole derivatives with pyrimidine intermediates under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes.
Medicine: Research indicates potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Differences
The biological activity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Key Insights from Comparative Analysis
Substitution at the 6-Position :
- The target compound’s 4-benzylpiperazine-pyrimidine substituent distinguishes it from analogs with simpler groups (e.g., phenyl, fluorophenyl). This moiety may improve binding to enzymes like hCA IX/XII due to its electron-rich, bulky nature .
- In contrast, the 6-(2,4,6-trifluorophenyl) group in F150 enhances fungicidal activity, likely through hydrophobic interactions with fungal targets .
Synthetic Considerations :
- The benzylpiperazine group requires multi-step coupling reactions, contrasting with simpler derivatives synthesized via one-pot methods (e.g., ).
Research Findings and Implications
Anticancer Potential
The target compound’s structural similarity to hCA IX/XII inhibitors suggests a mechanism involving tumor microenvironment modulation. Compared to 5,7-dimethyl derivatives (e.g., dmtp ), the benzylpiperazine group may confer isoform selectivity, though in vitro assays are needed for confirmation .
Pharmacokinetic Properties
- Metabolic Stability: The 7-methyl group may slow oxidative metabolism relative to 7-H or 7-amino analogs .
Biological Activity
The compound 6-[2-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a significant member of the triazolo-pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its chemical structure, synthesis methods, and various biological activities, including antitumor and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and pyrimidine rings. The process can include:
- Formation of the Triazole Ring: Utilizing hydrazine derivatives and suitable reactants to form the triazole moiety.
- Pyrimidine Coupling: The introduction of the benzylpiperazine group through nucleophilic substitution reactions.
Antitumor Activity
Recent studies have demonstrated that compounds in the triazolo-pyrimidine class exhibit promising antitumor activity. For instance, in vitro tests against various cancer cell lines have shown significant cytotoxic effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HEPG2 (liver carcinoma) | 3.50 |
| Other derivatives | MCF-7 (breast cancer) | 4.90 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as an antitumor agent.
Antimicrobial Activity
In addition to its antitumor properties, this compound has displayed notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
These findings suggest that the compound may be effective against common pathogens.
Case Studies
Several case studies have investigated the biological activity of similar compounds within the same class:
- Antitumor Efficacy in Animal Models: In vivo studies using mouse models have indicated that derivatives of triazolo-pyrimidines can significantly reduce tumor size when administered at optimal doses.
- Clinical Trials: Preliminary results from clinical trials involving patients with advanced cancers suggest a favorable safety profile and potential efficacy for compounds related to this class.
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how is its structure validated?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the triazolo[1,5-a]pyrimidine core via condensation of aminopyrazoles with dielectrophilic reagents (e.g., β-ketoesters or malononitrile derivatives) .
- Step 2: Introduction of the 4-benzylpiperazinyl group through nucleophilic substitution or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura for pyrimidine ring functionalization) .
- Characterization: Validate using 1H/13C NMR (e.g., aromatic proton signals at δ 8.6–9.0 ppm for triazole/pyrimidine protons ), ESI-MS (to confirm molecular ion peaks), and X-ray crystallography for unambiguous structural confirmation .
Basic: How can researchers optimize reaction yields during synthesis?
Answer:
Key strategies include:
- Solvent optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Catalyst selection: Employ Pd catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling reactions .
- Reagent alternatives: Replace toxic reagents like TMDP with safer bases (e.g., K₂CO₃) where feasible .
- Computational guidance: Use quantum chemical calculations to predict reaction pathways and optimize conditions (e.g., ICReDD’s reaction path search methods) .
Advanced: What methodological approaches are used to study structure-activity relationships (SAR) for cannabinoid receptor targeting?
Answer:
SAR studies involve:
- Substituent variation: Modify the benzylpiperazinyl group (e.g., replace benzyl with cyclohexyl) and assess CB2 receptor binding via radioligand displacement assays (e.g., using [³H]CP-55,940) .
- Computational docking: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with CB2’s orthosteric site, focusing on hydrogen bonding with residues like Ser285 .
- Functional assays: Measure cAMP inhibition or β-arrestin recruitment to evaluate agonist/antagonist activity .
Advanced: How can contradictory biological activity data be resolved?
Answer:
Address discrepancies by:
- Dose-response profiling: Test a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Purity verification: Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products .
- Assay standardization: Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO-K1) under controlled conditions (pH, temperature) .
- Independent validation: Collaborate with external labs to confirm findings .
Basic: What biological targets are commonly screened for triazolo[1,5-a]pyrimidine derivatives?
Answer:
Primary targets include:
- Enzymes: Test inhibition of kinases (e.g., CDK2) or phosphodiesterases using fluorescence-based assays .
- GPCRs: Screen for cannabinoid (CB1/CB2) or serotonin receptor binding via competitive binding assays .
- Antimicrobial activity: Use microdilution assays (MIC determination) against bacterial/fungal strains .
Advanced: How do computational methods predict the compound’s binding mode with CB2 receptors?
Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100+ ns to assess stability of the benzylpiperazinyl group in the hydrophobic pocket .
- Free energy calculations: Apply MM/GBSA to estimate binding affinities and compare with experimental IC₅₀ values .
- Pharmacophore modeling: Identify critical features (e.g., hydrogen bond acceptors) using tools like Schrödinger’s Phase .
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Stability: Susceptible to hydrolysis in aqueous media; confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
- Storage: Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
- Lyophilization: For long-term storage, lyophilize and store as a solid .
Advanced: How does the 4-benzylpiperazinyl group influence pharmacokinetics?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
